sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate
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Overview
Description
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with methoxycarbonyl and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of sodium methoxide as a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanol: A simple methoxy compound.
Dimethyl ether: Another basic methoxy compound.
Anisole: Contains a methoxy group attached to a benzene ring.
Vanillin: A naturally occurring compound with a methoxy group.
Uniqueness
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
139122-78-4 |
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Molecular Formula |
C7H9NNaO4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate |
InChI |
InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10); |
InChI Key |
QUDSEKWSAJLLOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(=O)CC[N-]C1=O.[Na+] |
Canonical SMILES |
COC(=O)C1C(=O)CCNC1=O.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
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